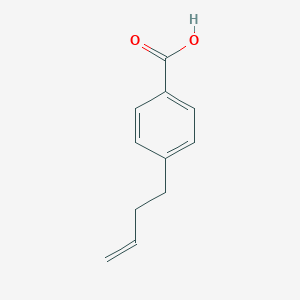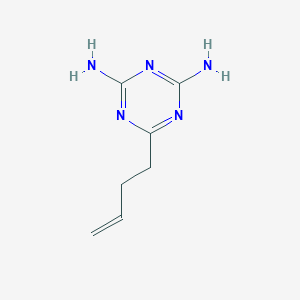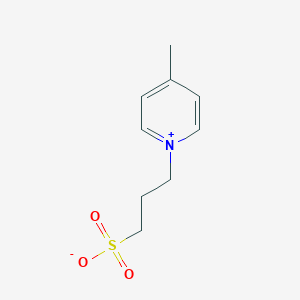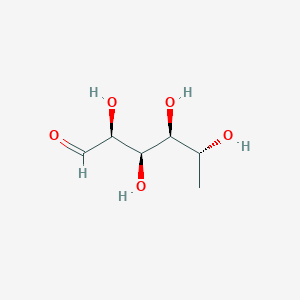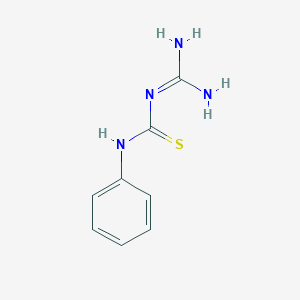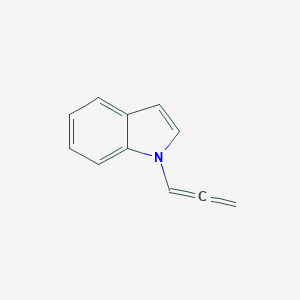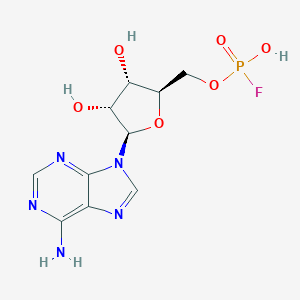
Adenosine monophosphofluoridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine monophosphofluoridate (AMF) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biochemical and physiological studies. AMF is a derivative of adenosine monophosphate (AMP) and is synthesized using a specific method.
Mécanisme D'action
Adenosine monophosphofluoridate inhibits adenylate cyclase by binding to the catalytic site of the enzyme. The binding of Adenosine monophosphofluoridate to adenylate cyclase prevents the conversion of ATP to cAMP, leading to a decrease in cAMP levels. The decrease in cAMP levels can result in various physiological effects, including decreased heart rate, decreased blood pressure, and decreased platelet aggregation.
Effets Biochimiques Et Physiologiques
Adenosine monophosphofluoridate has several biochemical and physiological effects, including inhibition of platelet aggregation, decreased heart rate, and decreased blood pressure. Adenosine monophosphofluoridate has also been shown to inhibit the release of histamine from mast cells, making it a potential therapeutic agent for the treatment of allergic reactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using Adenosine monophosphofluoridate in lab experiments is its potency as an adenylate cyclase inhibitor. Adenosine monophosphofluoridate is a highly effective inhibitor of adenylate cyclase, making it an essential tool for studying cAMP-dependent signaling pathways. However, Adenosine monophosphofluoridate has some limitations, including its potential toxicity and its limited solubility in water.
Orientations Futures
There are several future directions for the use of Adenosine monophosphofluoridate in scientific research. One potential application is the development of new therapeutic agents for the treatment of allergic reactions. Adenosine monophosphofluoridate's ability to inhibit the release of histamine from mast cells makes it a potential candidate for the development of new anti-allergic drugs. Another potential application is the use of Adenosine monophosphofluoridate in the study of cAMP-dependent signaling pathways in various physiological systems, including the cardiovascular and nervous systems.
Conclusion:
In conclusion, Adenosine monophosphofluoridate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biochemical and physiological studies. Adenosine monophosphofluoridate's ability to inhibit adenylate cyclase makes it an essential tool for studying cAMP-dependent signaling pathways. Adenosine monophosphofluoridate has several biochemical and physiological effects, including inhibition of platelet aggregation, decreased heart rate, and decreased blood pressure. While Adenosine monophosphofluoridate has some limitations, its potential applications in scientific research are vast, making it a promising compound for future studies.
Méthodes De Synthèse
Adenosine monophosphofluoridate can be synthesized using a method that involves the reaction between AMP and phosphorus oxychloride (POCl3) in the presence of fluoride ion. The reaction results in the substitution of the hydroxyl group of AMP with fluorine, leading to the formation of Adenosine monophosphofluoridate.
Applications De Recherche Scientifique
Adenosine monophosphofluoridate has been widely used in scientific research for various applications. One of its primary uses is as a potent inhibitor of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Adenosine monophosphofluoridate's ability to inhibit adenylate cyclase makes it an essential tool for studying cAMP-dependent signaling pathways.
Propriétés
Numéro CAS |
19375-33-8 |
|---|---|
Nom du produit |
Adenosine monophosphofluoridate |
Formule moléculaire |
C10H13FN5O6P |
Poids moléculaire |
349.21 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid |
InChI |
InChI=1S/C10H13FN5O6P/c11-23(19,20)21-1-4-6(17)7(18)10(22-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H,19,20)(H2,12,13,14)/t4-,6-,7-,10-/m1/s1 |
Clé InChI |
PZWOGYWWDIXJIB-KQYNXXCUSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)F)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)F)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)F)O)O)N |
Synonymes |
adenosine monophosphofluoridate AMPF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



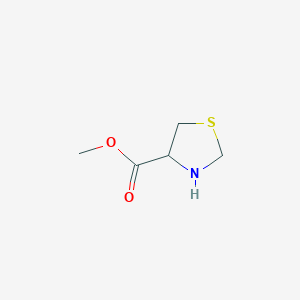
![1-Phenylnaphtho[2,1-b]thiophene](/img/structure/B92081.png)
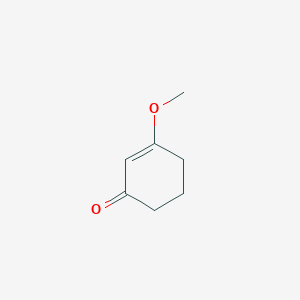
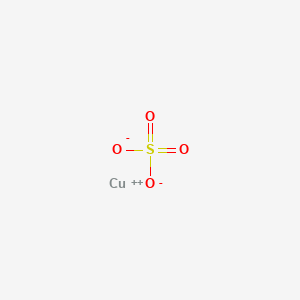
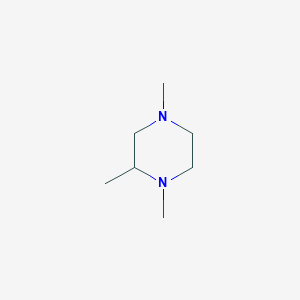
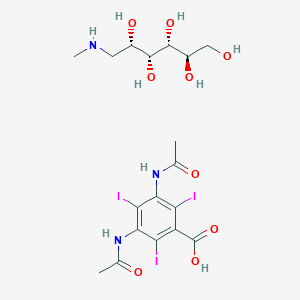
![4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B92091.png)
